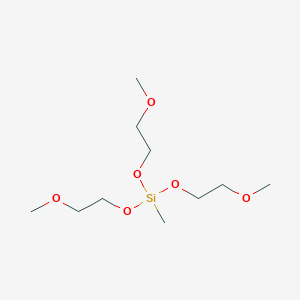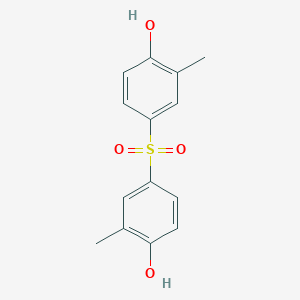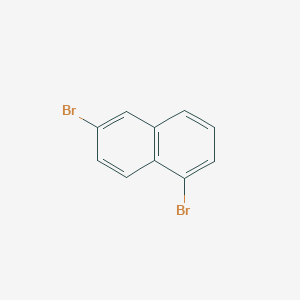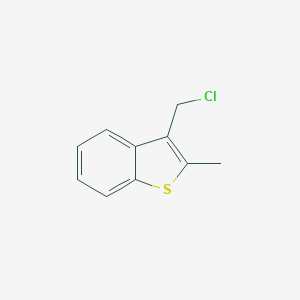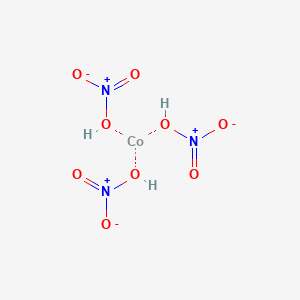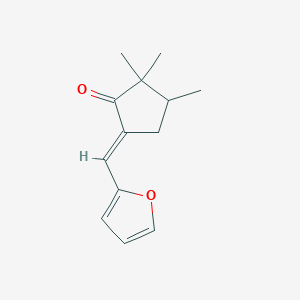![molecular formula C11H17NS B096523 Pyridine, 2-[(tert-butylthio)methyl]-6-methyl- CAS No. 18794-28-0](/img/structure/B96523.png)
Pyridine, 2-[(tert-butylthio)methyl]-6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-[(tert-butylthio)methyl]-6-methyl- is a heterocyclic organic compound with a molecular formula of C12H19NS. It is a member of the pyridine family and is commonly used in scientific research for its unique properties and applications.
Mécanisme D'action
The exact mechanism of action of Pyridine, 2-[(tert-butylthio)methyl]-6-methyl- is not well understood. However, it is believed to work through the formation of covalent bonds with other molecules, particularly those containing sulfur or nitrogen. This allows Pyridine, 2-[(tert-butylthio)methyl]-6-methyl- to modify the structure and function of these molecules, leading to a variety of biological effects.
Biochemical and Physiological Effects:
Pyridine, 2-[(tert-butylthio)methyl]-6-methyl- has been found to have several biochemical and physiological effects. In vitro studies have shown that it has antimicrobial properties against a variety of bacteria and fungi. It has also been found to inhibit the growth of cancer cells in some cell lines. Additionally, Pyridine, 2-[(tert-butylthio)methyl]-6-methyl- has been shown to modulate the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Pyridine, 2-[(tert-butylthio)methyl]-6-methyl- is its versatility in organic synthesis. It can be used as a reagent in a variety of reactions, making it a valuable tool for chemists. Additionally, its antimicrobial properties make it a potential candidate for use in the development of new antibiotics. However, one limitation of Pyridine, 2-[(tert-butylthio)methyl]-6-methyl- is its toxicity. It can be harmful if ingested or inhaled, and precautions should be taken when handling it in the lab.
Orientations Futures
There are several future directions for research on Pyridine, 2-[(tert-butylthio)methyl]-6-methyl-. One potential area of study is its use as a potential antibiotic. Further research is needed to determine its efficacy against a wider range of bacteria and to develop formulations for clinical use. Additionally, Pyridine, 2-[(tert-butylthio)methyl]-6-methyl- could be further explored as a potential anticancer agent. Studies could investigate its mechanism of action and potential therapeutic applications. Finally, research could focus on the development of new synthetic methods for Pyridine, 2-[(tert-butylthio)methyl]-6-methyl-, with the goal of improving its purity and yield.
Méthodes De Synthèse
Pyridine, 2-[(tert-butylthio)methyl]-6-methyl- can be synthesized through a variety of methods. One such method is the reaction of 2-methylpyridine with tert-butylthiomethyl chloride in the presence of a base such as sodium hydride. This reaction yields Pyridine, 2-[(tert-butylthio)methyl]-6-methyl- with a high degree of purity.
Applications De Recherche Scientifique
Pyridine, 2-[(tert-butylthio)methyl]-6-methyl- has several scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of pharmaceuticals. It can also be used as a ligand in coordination chemistry and as a catalyst in various chemical reactions. Additionally, Pyridine, 2-[(tert-butylthio)methyl]-6-methyl- has been found to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Propriétés
Numéro CAS |
18794-28-0 |
|---|---|
Nom du produit |
Pyridine, 2-[(tert-butylthio)methyl]-6-methyl- |
Formule moléculaire |
C11H17NS |
Poids moléculaire |
195.33 g/mol |
Nom IUPAC |
2-(tert-butylsulfanylmethyl)-6-methylpyridine |
InChI |
InChI=1S/C11H17NS/c1-9-6-5-7-10(12-9)8-13-11(2,3)4/h5-7H,8H2,1-4H3 |
Clé InChI |
OBBGLTSIKZVHGI-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)CSC(C)(C)C |
SMILES canonique |
CC1=NC(=CC=C1)CSC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



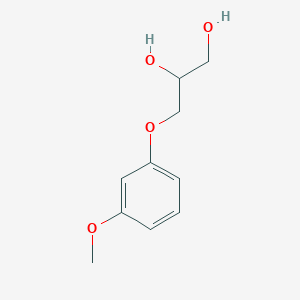
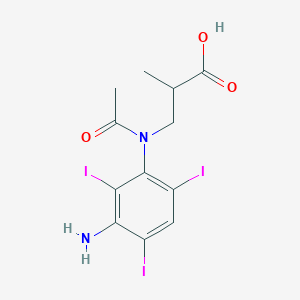
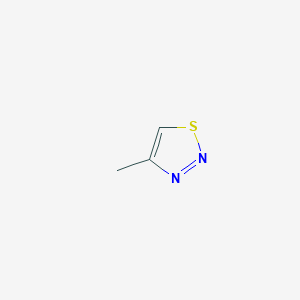
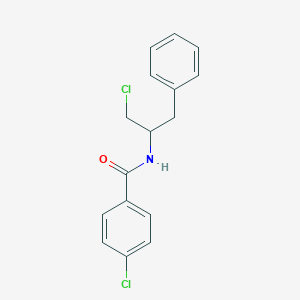
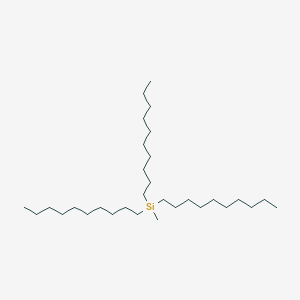
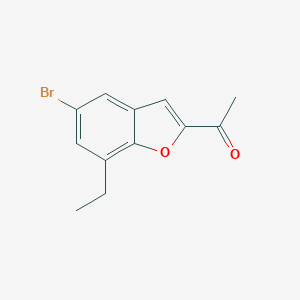
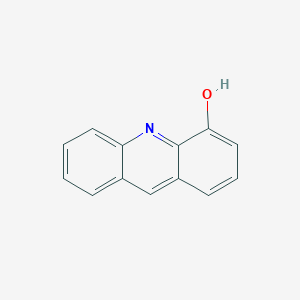
![3-[Ethyl[3-methyl-4-[(6-nitrobenzothiazol-2-yl)azo]phenyl]amino]propiononitrile](/img/structure/B96456.png)
